N-(cyclohexylmethyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide
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Overview
Description
N-(cyclohexylmethyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclohexylmethyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Prop-2-yn-1-yl Group: This step often involves alkylation reactions using propargyl halides.
Attachment of the Cyclohexylmethyl Group: This can be done through reductive amination or other suitable methods.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the prop-2-yn-1-yl group.
Reduction: Reduction reactions could target the carbonyl group in the carboxamide moiety.
Substitution: The piperidine ring and the cyclohexylmethyl group may participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include alkyl halides and nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield an aldehyde or carboxylic acid, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, including as an analgesic or anti-inflammatory agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(cyclohexylmethyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide would depend on its specific biological target. It may interact with enzymes, receptors, or other molecular targets, leading to a cascade of biochemical events. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(cyclohexylmethyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide analogs: Compounds with similar structures but different substituents.
Other Piperidine Carboxamides: Compounds with variations in the piperidine ring or carboxamide group.
Uniqueness
This compound may have unique properties due to the specific combination of the cyclohexylmethyl and prop-2-yn-1-yl groups, which could influence its biological activity and chemical reactivity.
Properties
IUPAC Name |
N-(cyclohexylmethyl)-1-prop-2-ynylpiperidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O/c1-2-11-18-12-7-6-10-15(18)16(19)17-13-14-8-4-3-5-9-14/h1,14-15H,3-13H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZELLFQCKRAUMPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCCCC1C(=O)NCC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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